Cas no 1346697-71-9 (5-Propoxypyridazin-3(2H)-one)

5-Propoxypyridazin-3(2H)-one is a versatile organic compound characterized by its unique structure and diverse chemical properties. This compound offers high purity and stability, making it suitable for various applications in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical transformations makes it a valuable intermediate for synthesizing complex molecules. 5-Propoxypyridazin-3(2H)-one's distinct structural features contribute to its potential as a building block in drug discovery and development.
5-Propoxypyridazin-3(2H)-one structure
5-Propoxypyridazin-3(2H)-one structure
Product Name:5-Propoxypyridazin-3(2H)-one
CAS No:1346697-71-9
MF:C7H10N2O2
MW:154.166501522064
CID:1031400
PubChem ID:71607397
Update Time:2025-06-18

5-Propoxypyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Propoxypyridazin-3(2H)-one
    • 4-propoxy-1H-pyridazin-6-one
    • DTXSID40856346
    • 1346697-71-9
    • 5-propoxy-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C7H10N2O2/c1-2-3-11-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10)
    • InChI Key: VUAANNUHCBHXQM-UHFFFAOYSA-N
    • SMILES: O(C1C=NNC(C=1)=O)CCC

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.7Ų

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